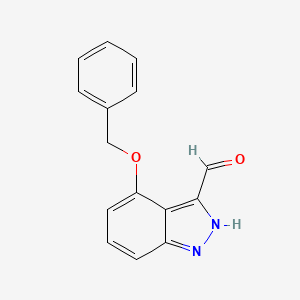

4-Benzyloxyindazole-3-carboxaldehyde

CAS No.: 900506-25-4

Cat. No.: VC2582564

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900506-25-4 |

|---|---|

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 4-phenylmethoxy-2H-indazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C15H12N2O2/c18-9-13-15-12(16-17-13)7-4-8-14(15)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |

| Standard InChI Key | CQZAYBCPLBJJRC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC3=NNC(=C32)C=O |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC3=NNC(=C32)C=O |

Introduction

Synthesis Methods for Related Compounds

Preparation of 4-Benzyloxyindole-3-carboxaldehyde

The synthesis of 4-benzyloxyindole-3-carboxaldehyde has been documented in scientific literature. One method involves:

-

Formylation of 4-benzyloxyindole using phosphorus oxychloride and dimethylformamide .

-

The reaction proceeds through an intermediate 3-dimethylaminomethyleneindolenine, which then yields the aldehyde derivative upon treatment with alkali .

-

The reaction mixture is typically kept below 35°C during the addition of the indole derivative, followed by stirring at 30-35°C for 30 minutes .

Detailed procedure: "A stirred suspension of 4-benzyloxyindole-3-carboxaldehyde (0.5 g) and lithium aluminum hydride (0.16 g) in dry tetrahydrofuran (30 ml) was boiled under reflux" .

Purification and Characterization

The crude product of 4-benzyloxyindole-3-carboxaldehyde has been reported to yield approximately 1.95 g (91% yield) with a melting point of 165°C . For analytical purposes, the compound can be recrystallized from 80% ethanol, resulting in colorless prisms with a melting point of 168°C . Elemental analysis has confirmed its composition: C, 76.32%; H, 5.38%; N, 5.54% (calculated: C, 76.47%; H, 5.22%; N, 5.57%) .

Chemical Reactions and Transformations

Reduction Reactions

4-Benzyloxyindole-3-carboxaldehyde undergoes reduction with lithium aluminum hydride, leading to the formation of corresponding benzyloxyskatole derivatives rather than the expected 3-hydroxymethylindole . This reaction pattern has been observed for various benzyloxyindole-3-carboxaldehydes, including the 4-, 5-, 6-, and 7-substituted variants .

Alternative Reduction Methods

For certain derivatives (specifically 5- and 6-benzyloxyindole-3-carboxaldehyde), significant amounts of unidentified by-products formed during lithium aluminum hydride reduction, prompting investigation of alternative reducing systems . Good yields of 5- and 6-benzyloxyskatole have been obtained using sodium borohydride with 10% Pd-C in boiling isopropanol .

Further Transformations

The benzyloxy derivatives can undergo catalytic debenzylation to yield the corresponding hydroxyskatoles. For example, 7-hydroxyskatole has been prepared from 7-benzyloxyindole-3-carboxaldehyde, yielding colorless needles with a melting point of 82.5°C .

Applications and Research Significance

Synthetic Building Blocks

Compounds like 4-benzyloxyindole-3-carboxaldehyde serve as versatile building blocks for the synthesis of complex molecules and natural product analogs. The presence of both benzyloxy and carboxaldehyde functional groups provides opportunities for further derivatization.

Pharmaceutical Intermediates

Benzyloxy-substituted indoles function as intermediates in pharmaceutical synthesis. Research has shown that the position of the benzyloxy group (4-, 5-, 6-, or 7-) affects electronic distribution and steric hindrance, influencing reactivity patterns.

Physical and Chemical Properties

Physical Characteristics

4-Benzyloxyindole-3-carboxaldehyde has the following documented properties:

-

Appearance: Colorless prisms when recrystallized from 80% ethanol

-

Molecular weight: 251.27-251.28 g/mol

Analytical Methods and Characterization

Chromatographic Techniques

Purification of related compounds has been achieved through column chromatography on silica gel, with adsorption from benzene and elution with benzene-ethyl acetate (97:3) . This technique is particularly useful for the isolation of hydroxyskatoles following catalytic debenzylation.

Comparative Analysis with Related Compounds

Structural Analogs

A comparison between different benzyloxy-substituted indole carboxaldehydes reveals:

-

Positional effects: The location of the benzyloxy group alters electronic distribution and steric hindrance, influencing reactivity

-

Cost and availability: 4-Benzyloxy derivatives are reported to be more cost-effective, while 5-Benzyloxy variants are priced higher due to purity differences (98% vs. 99%)

Functional Group Variants

Other functional variants mentioned in the literature include:

-

5-Methoxyindole-3-carboxaldehyde (CAS: 10601-19-1): Used in photolabile protecting group applications

-

6-Bromoindole-3-carboxaldehyde (CAS: 17826-04-9): Employed in halogenation reactions

These variants offer diverse reactivity patterns that can be advantageous for specific synthetic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume